6-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
6-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazolo[4,3-b]pyridine core.
Preparation Methods
The synthesis of 6-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzaldehyde and 3-aminopyridine.
Cyclization Reaction: The key step involves the cyclization of these starting materials under acidic conditions to form the pyrazolo[4,3-b]pyridine core.
Reaction Conditions: The reaction is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, at elevated temperatures (around 100-150°C) to facilitate the cyclization process.
Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
6-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazolo[4,3-b]pyridine core can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Similar compounds to 6-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine include:
Trifluoromethylpyridine: This compound shares the trifluoromethyl group but has a simpler pyridine core.
Trifluoromethylbenzene: Another related compound with a trifluoromethyl group attached to a benzene ring.
Pyrazolopyridine derivatives: These compounds have similar core structures but may lack the trifluoromethyl group.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the pyrazolo[4,3-b]pyridine core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3/c14-13(15,16)10-3-1-2-8(4-10)9-5-11-12(17-6-9)7-18-19-11/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNCDNUKDZOIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=NN3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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